2-Bromo-11-phenyl-11H-benzo[a]carbazole
Description
2-Bromo-11-phenyl-11H-benzo[a]carbazole (CAS: 1614244-24-4) is a brominated carbazole derivative with the molecular formula C₂₂H₁₄BrN (molecular weight: ~372.27 g/mol). It features a carbazole core substituted with a bromine atom at the 2-position and a phenyl group at the 11-position. This compound is commercially available with 99% purity and is used primarily as a pharmaceutical intermediate, custom synthesis reagent, or building block in organic chemistry . Its structural complexity and halogenation make it valuable for designing functional materials and bioactive molecules.
Properties
Molecular Formula |
C22H14BrN |
|---|---|
Molecular Weight |
372.3 g/mol |
IUPAC Name |
2-bromo-11-phenylbenzo[a]carbazole |
InChI |
InChI=1S/C22H14BrN/c23-16-12-10-15-11-13-19-18-8-4-5-9-21(18)24(22(19)20(15)14-16)17-6-2-1-3-7-17/h1-14H |
InChI Key |
PMRMBKRIPGVKRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=CC=CC=C3C4=C2C5=C(C=CC(=C5)Br)C=C4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Carbazole Derivatives
Structural Analogs and Substitution Patterns
The following table summarizes key structural analogs of 2-bromo-11-phenyl-11H-benzo[a]carbazole, highlighting differences in substituents, molecular weight, and applications:
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Applications |
|---|---|---|---|---|---|
| 2-Bromo-11-phenyl-11H-benzo[a]carbazole | 1614244-24-4 | C₂₂H₁₄BrN | 372.27 | 2-Br, 11-Ph | Pharmaceuticals, synthesis |
| 2-Bromo-11H-benzo[a]carbazole | 103569-04-6 | C₁₆H₁₀BrN | 296.16 | 2-Br (no phenyl) | Electronic materials |
| 11-([1,1'-Biphenyl]-4-yl)-5-bromo-11H-benzo[a]carbazole | 1210469-50-3 | C₂₈H₁₈BrN | 448.35 | 5-Br, 11-biphenyl | Research chemicals |
| 9-([1,1'-Biphenyl]-4-yl)-11-bromo-9H-dibenzo[a,c]carbazole | 1956379-30-8 | C₃₂H₂₀BrN | 506.41 | 11-Br, dibenzo core, 9-biphenyl | OLEDs, materials science |
| 8-Bromo-11H-benzo[α]carbazole | Not provided | C₁₆H₁₀BrN | 296.16 | 8-Br (positional isomer) | Under investigation |
Key Observations:
- Bromine Position : The position of bromine (e.g., 2- vs. 5- vs. 8-) influences electronic properties and reactivity. For instance, 2-bromo derivatives are more sterically accessible for cross-coupling reactions compared to 8-bromo isomers .
- Aromatic Substituents : Adding phenyl or biphenyl groups (e.g., 11-phenyl vs. 11-biphenyl) enhances molecular rigidity and π-conjugation, critical for applications in optoelectronics .
- Extended Cores : Dibenzo[a,c]carbazole derivatives (e.g., CAS 1956379-30-8) exhibit broader absorption/emission spectra due to extended aromaticity, making them suitable for organic light-emitting diodes (OLEDs) .
Thermal and Electronic Properties
- Thermal Stability : Compounds with bulky substituents (e.g., biphenyl groups) demonstrate higher glass transition temperatures (Tg), as seen in indolo[3,2-b]carbazole derivatives used in OLEDs. This stability is attributed to reduced molecular mobility .
- Electron-Donating Capacity : The nitrogen atom in the carbazole core provides electron-donating ability, which is amplified by bromine’s electron-withdrawing effect. This balance enhances charge transport in hole-transport layers .
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